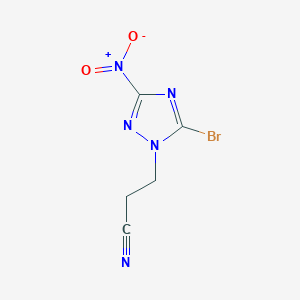
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(N-methylmethylsulfonamido)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(N-methylmethylsulfonamido)acetamide is a useful research compound. Its molecular formula is C12H16N6O4S and its molecular weight is 340.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
A study investigated the inhibition of human carbonic anhydrase isoforms by a series of sulfonamides, related to a compound structurally similar to N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(N-methylmethylsulfonamido)acetamide. These sulfonamides showed low nanomolar inhibition values against the enzymes, suggesting their potential as drug candidates for pathologies like cancer, obesity, epilepsy, and glaucoma (Carta et al., 2017).
Antimalarial and Antiviral Applications
N-(phenylsulfonyl)acetamide derivatives, similar to the compound , were studied for their antimalarial activity and characterized for ADMET properties. These derivatives showed notable antimalarial activity and good selectivity, indicating potential as therapeutic agents. Additionally, some derivatives were studied for their theoretical calculations and molecular docking against COVID-19 targets, demonstrating relevance in antiviral research (Fahim & Ismael, 2021).
Antimicrobial Research
A study focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moiety, akin to the compound , with potential as antimicrobial agents. The synthesized compounds showed promising results against various bacterial and fungal strains, indicating their utility in antimicrobial research (Darwish et al., 2014).
Anticancer Applications
Research on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, structurally related to the compound , revealed their potential as anticancer agents. These compounds demonstrated selective cytotoxicity against human lung adenocarcinoma cells, highlighting their relevance in cancer research (Evren et al., 2019).
Metabolic Stability in Drug Development
A study explored various 6,5-heterocyclic analogues to improve the metabolic stability of compounds similar to this compound. The research aimed to find more stable analogues while maintaining potency, contributing to the development of drugs with better pharmacokinetic profiles (Stec et al., 2011).
Aldose Reductase Inhibition and Antioxidant Activity
A study synthesized phenylsulfonamide derivatives, structurally related to the compound , and tested them for aldose reductase inhibition and antioxidant potential. These compounds demonstrated significant inhibitory activity, indicating potential applications in diabetic complications and antioxidant research (Alexiou & Demopoulos, 2010).
Synthesis and Antimicrobial Evaluation
Research focused on synthesizing N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives, structurally similar to the compound , for antimicrobial activity. The study reported promising antibacterial and antifungal activities of these compounds (Baviskar et al., 2013).
Propiedades
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O4S/c1-16(23(3,21)22)8-11(19)13-9-4-6-10(7-5-9)18-12(20)17(2)14-15-18/h4-7H,8H2,1-3H3,(H,13,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYHDUATBXPBBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)CN(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2765430.png)
![4-[1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl]morpholine-3-carbonitrile](/img/structure/B2765432.png)
![2-mercapto-3-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2765433.png)
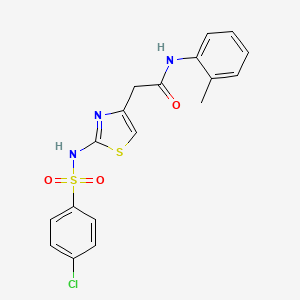

![8-(4-PHENOXYBENZOYL)-3-OXA-8-AZABICYCLO[3.2.1]OCTANE](/img/structure/B2765437.png)

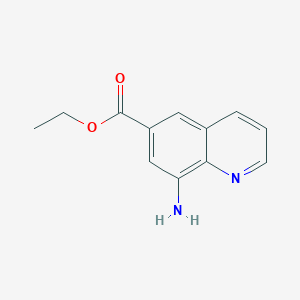
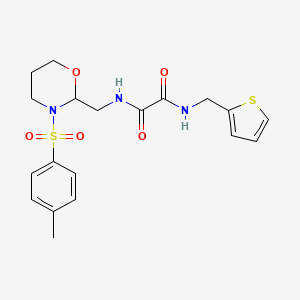
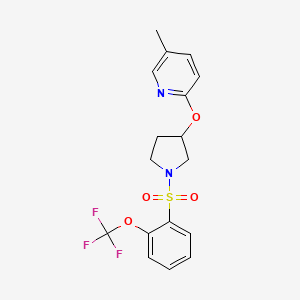
![N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2765447.png)
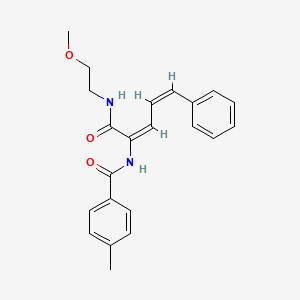
![N-(3-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2765451.png)
